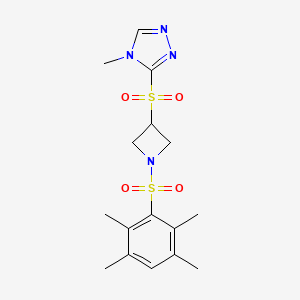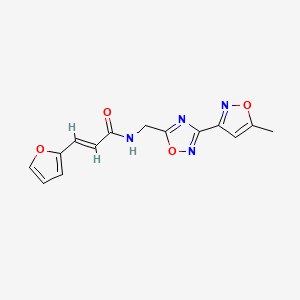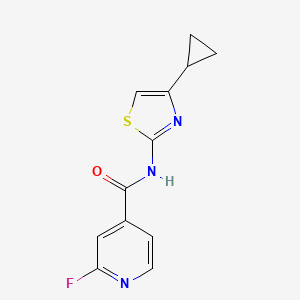
Ncc1(CN(C1)C(=O)OC(C)(C)C)C(N)=O
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ncc1(CN(C1)C(=O)OC(C)(C)C)C(N)=O, also known as N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-2-(methylamino)acetamide, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Ncc1(CN(C1)C(=O)OC(C)(C)C)C(N)=O is not fully understood. However, it has been suggested that it exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression and are often overexpressed in cancer cells. Inhibition of HDAC activity leads to the activation of tumor suppressor genes, resulting in the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
Ncc1(CN(C1)C(=O)OC(C)(C)C)C(N)=O has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been found to have anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and decreasing the activation of nociceptive neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ncc1(CN(C1)C(=O)OC(C)(C)C)C(N)=O is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, it has been studied for its potential use as a diagnostic tool in imaging studies. However, one of the limitations of Ncc1(CN(C1)C(=O)OC(C)(C)C)C(N)=O is its relatively low solubility, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of Ncc1(CN(C1)C(=O)OC(C)(C)C)C(N)=O. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of Ncc1(CN(C1)C(=O)OC(C)(C)C)C(N)=O and its potential applications in the treatment of cancer and inflammatory diseases. Furthermore, there is a need for more studies to explore the potential use of Ncc1(CN(C1)C(=O)OC(C)(C)C)C(N)=O as a diagnostic tool in imaging studies.
Synthesemethoden
The synthesis of Ncc1(CN(C1)C(=O)OC(C)(C)C)C(N)=O involves the reaction between 2-(methylamino)acetic acid and Ncc1(CN(C1)C(=O)OC(C)(C)C)C(N)=Otert-butoxycarbonyl-L-alanine methyl ester in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and Ncc1(CN(C1)C(=O)OC(C)(C)C)C(N)=Ohydroxysuccinimide. The resulting product is then deprotected using trifluoroacetic acid to obtain Ncc1(CN(C1)C(=O)OC(C)(C)C)C(N)=O.
Wissenschaftliche Forschungsanwendungen
Ncc1(CN(C1)C(=O)OC(C)(C)C)C(N)=O has been extensively studied for its potential applications in various fields such as drug discovery, medicinal chemistry, and biochemistry. It has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells. Additionally, it has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases. Furthermore, Ncc1(CN(C1)C(=O)OC(C)(C)C)C(N)=O has been studied for its potential use as a diagnostic tool in imaging studies.
Eigenschaften
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-carbamoylazetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-9(2,3)16-8(15)13-5-10(4-11,6-13)7(12)14/h4-6,11H2,1-3H3,(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSGRWTUOYBXNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CN)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(aminomethyl)-3-carbamoylazetidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

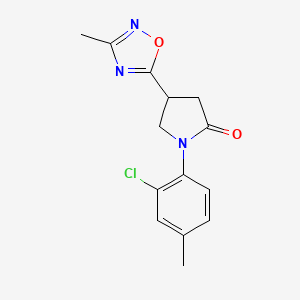

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2396535.png)
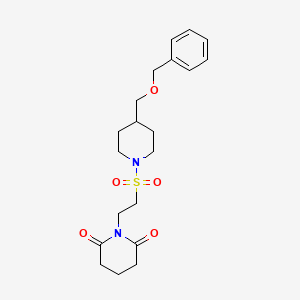
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2396538.png)
![N-(4-methylbenzyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2396540.png)
![Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl]-2,2-dimethylpiperazine-1-carboxylate](/img/structure/B2396542.png)
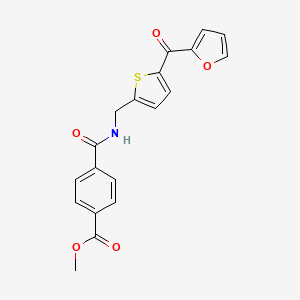
![3-(2-ethoxyethyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2396545.png)
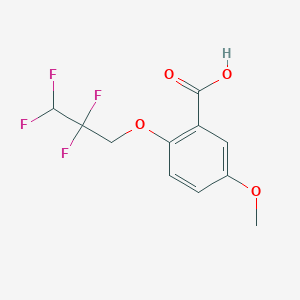
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2396548.png)
